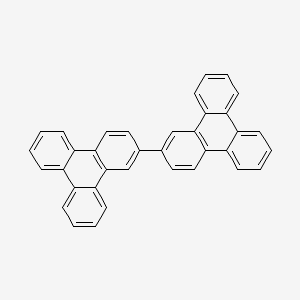
2,2'-Bitriphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bitriphenylene is an organic compound with the molecular formula C36H22 It is a derivative of triphenylene, consisting of two triphenylene units connected at the 2-position
Preparation Methods
The synthesis of 2,2’-Bitriphenylene typically involves the coupling of two triphenylene units. One common method is the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper as a catalyst. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling reactions, which provide a more efficient and selective route to the desired product .
Chemical Reactions Analysis
2,2’-Bitriphenylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert 2,2’-Bitriphenylene into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings of 2,2’-Bitriphenylene.
Scientific Research Applications
2,2’-Bitriphenylene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
Organic Electronics: This compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its ability to transport charge efficiently.
Chemical Sensors: 2,2’-Bitriphenylene derivatives are used in the design of chemical sensors for detecting various analytes, including gases and metal ions.
Mechanism of Action
The mechanism of action of 2,2’-Bitriphenylene in its applications is primarily based on its ability to participate in π-π stacking interactions and its electronic properties. In organic electronics, it acts as a charge transport material, facilitating the movement of electrons or holes through the device. The molecular targets and pathways involved depend on the specific application, such as the interaction with metal ions in chemical sensors or the formation of excitons in OLEDs .
Comparison with Similar Compounds
2,2’-Bitriphenylene can be compared with other similar compounds, such as:
Triphenylene: The parent compound of 2,2’-Bitriphenylene, known for its planar structure and electronic properties.
2,2’-Bipyridine: A bidentate ligand commonly used in coordination chemistry, with applications in catalysis and materials science.
2,2’-Bithiophene: A compound with two thiophene units, used in the development of organic semiconductors and conductive polymers.
2,2’-Bitriphenylene is unique due to its larger conjugated system and potential for higher charge mobility, making it a valuable compound in advanced materials and electronic applications.
Properties
Molecular Formula |
C36H22 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-triphenylen-2-yltriphenylene |
InChI |
InChI=1S/C36H22/c1-3-13-29-25(9-1)27-11-5-7-15-31(27)35-21-23(17-19-33(29)35)24-18-20-34-30-14-4-2-10-26(30)28-12-6-8-16-32(28)36(34)22-24/h1-22H |
InChI Key |
VSULMNMDXCGMFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C28 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(5-chloro-8-methoxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate](/img/structure/B15125768.png)
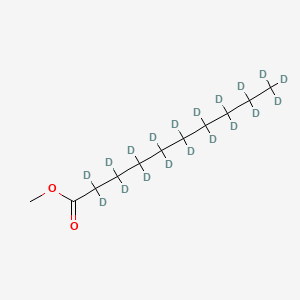
![3-[5-[2-[2-methoxyethyl(methyl)amino]ethoxy]-1H-indol-2-yl]-3H-quinolin-2-one](/img/structure/B15125787.png)
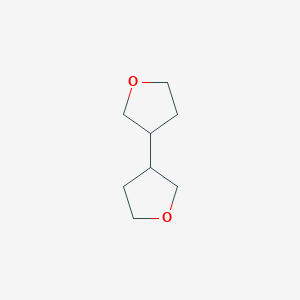
![Lanost-7-en-18-oic acid, 23-(acetyloxy)-20-hydroxy-3-[(O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-glucopyranosyl-(1-->4)-O-[O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-xylopyranosyl-(1-->4)-6-deoxy-beta-D-glucopyranosyl-(1-->2)]-beta-D-xylopyranosyl)oxy]-, gamma-lactone, (3beta,9beta,23S)-](/img/structure/B15125798.png)
![[2-(6-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15125800.png)
![Sodium [2S-[2alpha,5alpha,6beta(S*)]]-6-(azidophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15125801.png)
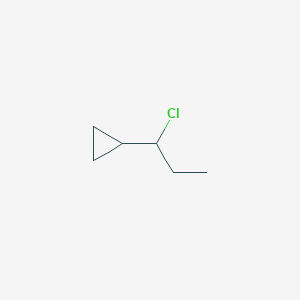


![N-[[[2,5-Dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide](/img/structure/B15125821.png)
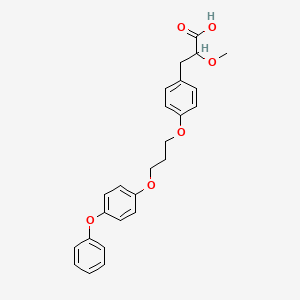
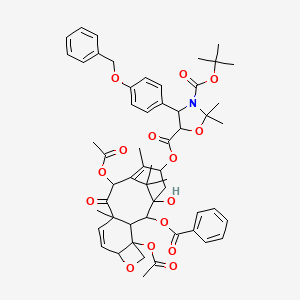
![Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B15125852.png)
